FGF basic (93-110) (human, bovine)

Beschreibung

Eigenschaften

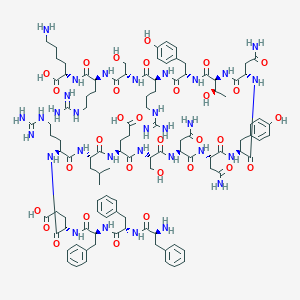

Molekularformel |

C107H155N31O31 |

|---|---|

Molekulargewicht |

2371.6 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C107H155N31O31/c1-55(2)44-71(129-89(153)66(26-16-42-120-106(115)116)122-91(155)68(36-38-84(147)148)126-94(158)73(47-59-22-11-6-12-23-59)130-96(160)72(46-58-20-9-5-10-21-58)128-87(151)64(109)45-57-18-7-4-8-19-57)93(157)125-69(37-39-85(149)150)92(156)137-80(54-140)102(166)134-77(51-82(111)145)99(163)132-76(50-81(110)144)98(162)131-74(48-60-28-32-62(142)33-29-60)97(161)133-78(52-83(112)146)100(164)138-86(56(3)141)103(167)135-75(49-61-30-34-63(143)35-31-61)95(159)123-67(27-17-43-121-107(117)118)90(154)136-79(53-139)101(165)124-65(25-15-41-119-105(113)114)88(152)127-70(104(168)169)24-13-14-40-108/h4-12,18-23,28-35,55-56,64-80,86,139-143H,13-17,24-27,36-54,108-109H2,1-3H3,(H2,110,144)(H2,111,145)(H2,112,146)(H,122,155)(H,123,159)(H,124,165)(H,125,157)(H,126,158)(H,127,152)(H,128,151)(H,129,153)(H,130,160)(H,131,162)(H,132,163)(H,133,161)(H,134,166)(H,135,167)(H,136,154)(H,137,156)(H,138,164)(H,147,148)(H,149,150)(H,168,169)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t56-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,86+/m1/s1 |

InChI-Schlüssel |

BUXAVRWFAUOCGJ-BOEHADHBSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N)O |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of FGF basic (93-110)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the mechanism of action of the peptide fragment FGF basic (93-110). Direct experimental data on this specific fragment is limited in publicly available scientific literature. Therefore, this document synthesizes findings from studies on overlapping and neighboring peptide regions of basic Fibroblast Growth Factor (FGF basic or FGF2) to infer a potential mechanism. The full-length FGF basic is a potent mitogen that, upon binding to its receptor (FGFR) and co-receptor heparan sulfate (B86663), activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, to regulate cell proliferation, survival, and angiogenesis. Research on peptide fragments encompassing regions adjacent to and overlapping with the 93-110 sequence, such as FGF basic (82-101) and (106-115), suggests that this area of the protein constitutes a modulatory domain. These fragments can exhibit partial agonist or antagonist effects on the mitogenic activity of the full-length protein, seemingly without direct high-affinity binding to the FGF receptor itself. This suggests a potential allosteric or co-receptor interaction-based mechanism for the 93-110 region. This guide will detail the known signaling of full-length FGF basic and present the available data on relevant peptide fragments to build a hypothesized mechanism of action for FGF basic (93-110).

Introduction to FGF basic and its Signaling Pathways

Basic Fibroblast Growth Factor (FGF basic, FGF2) is a member of the FGF family of growth factors that plays a crucial role in various biological processes, including embryonic development, cell growth, morphogenesis, and wound healing.[1] It exerts its effects by binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[1] The formation of a stable signaling complex requires the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors.

The binding of FGF basic to its receptor and co-receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through three major pathways:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.

-

PI3K/AKT Pathway: This pathway is primarily involved in cell survival and growth.

-

PLCγ Pathway: This pathway plays a role in cell motility and calcium signaling.

The FGF basic (93-110) Region: An Inferred Modulatory Role

Evidence from Overlapping Peptide: FGF basic (82-101)

A study by Presta and colleagues (1992) identified the FGF basic (82-101) fragment as a so-called "activation" domain. Their research demonstrated that this peptide could induce a modest but significant increase in the proliferation of endothelial cells.[1] Interestingly, the peptide did not compete with full-length FGF basic for binding to its high- and low-affinity receptors, suggesting a mechanism independent of direct receptor antagonism.[1] The authors proposed that this domain is involved in the modulation of the mitogenic activity of FGF basic without directly interacting with the receptor's primary binding site.[1]

Evidence from an Adjacent Peptide: FGF basic (106-115)

Research by Baird and colleagues (1988) identified the FGF basic (106-115) peptide as another functional domain. This fragment was shown to possess both partial agonist and antagonist activities. It could weakly stimulate DNA synthesis in the absence of full-length FGF basic but also inhibit the mitogenic effect of the full-length protein.[2] This dual activity further supports the concept of a modulatory role for this region of FGF basic.

Proposed Mechanism of Action for FGF basic (93-110)

Based on the available evidence from related peptides, a hypothetical mechanism of action for FGF basic (93-110) can be proposed. It is unlikely that this peptide acts as a high-affinity ligand that directly activates the FGF receptor in the same manner as the full-length protein. Instead, its mechanism is more likely to be modulatory:

-

Allosteric Modulation: The peptide may bind to a secondary site on the FGF receptor or the FGF basic ligand itself, altering the conformation of the signaling complex and thereby modulating the downstream signal transduction.

-

Co-receptor Interaction: The 93-110 region might interact with heparan sulfate or other components of the extracellular matrix, influencing the presentation of FGF basic to its receptor and the stability of the signaling complex.

-

Partial Agonism/Antagonism: Similar to the neighboring peptides, FGF basic (93-110) might exhibit weak agonist activity on its own while also being capable of interfering with the action of the full-length protein, possibly by competing for binding to co-receptors or allosteric sites.

Quantitative Data on Related FGF basic Peptides

The following table summarizes the available quantitative data on the biological activities of FGF basic peptide fragments related to the 93-110 region. It is important to note that this data is not directly for the 93-110 fragment.

| Peptide Fragment | Assay | Cell Type | Observed Effect | Quantitative Data | Reference |

| FGF basic (82-101) | Cell Proliferation | Fetal Bovine Aortic Endothelial Cells (GM 7373) | Mitogenic (agonist) | ~20% increase in cell number at 10 µg/mL | Presta et al., 1992[1] |

| FGF basic (82-101) | Inhibition of FGF basic-induced Proliferation | Fetal Bovine Aortic Endothelial Cells (GM 7373) | Antagonist | ~40% inhibition at 10 µg/mL | Presta et al., 1992[1] |

| FGF basic (106-115) | Thymidine Incorporation | 3T3 Fibroblasts | Partial Agonist | Stimulation of DNA synthesis (quantitative details not specified) | Baird et al., 1988[2] |

| FGF basic (106-115) | Inhibition of FGF basic-induced Thymidine Incorporation | 3T3 Fibroblasts | Antagonist | Inhibition of FGF-stimulated DNA synthesis (quantitative details not specified) | Baird et al., 1988[2] |

Experimental Protocols

Detailed experimental protocols for the specific FGF basic (93-110) peptide are not available. However, the following are generalized protocols for key experiments that would be necessary to characterize its mechanism of action. These protocols are based on standard methods used for studying FGF signaling.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay would determine if the FGF basic (93-110) peptide binds directly to the FGF receptor and, if so, with what affinity.

-

Cell Culture: Culture cells expressing the desired FGF receptor subtype (e.g., NIH/3T3 cells which endogenously express FGFR1).

-

Radiolabeling: Prepare a radiolabeled version of full-length FGF basic (e.g., with ¹²⁵I).

-

Competition: Incubate the cells with a constant concentration of radiolabeled FGF basic and increasing concentrations of the unlabeled FGF basic (93-110) peptide.

-

Washing: Wash the cells to remove unbound radioligand.

-

Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioligand as a function of the concentration of the competitor peptide. Calculate the IC₅₀ value, which can be used to determine the binding affinity (Ki).

Cell Proliferation Assay (MTT or BrdU Assay)

This assay would assess the effect of the FGF basic (93-110) peptide on cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., NIH/3T3 fibroblasts or endothelial cells) in a 96-well plate and allow them to attach overnight.

-

Serum Starvation: Synchronize the cells by incubating them in a low-serum medium for 24 hours.

-

Treatment: Treat the cells with various concentrations of the FGF basic (93-110) peptide. Include positive controls (full-length FGF basic) and negative controls (vehicle).

-

Incubation: Incubate the cells for a period of 24-72 hours.

-

MTT Addition and Solubilization: For an MTT assay, add MTT solution and incubate for 4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Plot the absorbance as a function of peptide concentration to determine the effect on cell proliferation.

Western Blotting for Signaling Pathway Activation

This assay would determine if the FGF basic (93-110) peptide can induce the phosphorylation of key downstream signaling proteins.

-

Cell Culture and Serum Starvation: As described in the proliferation assay.

-

Treatment: Treat the cells with the FGF basic (93-110) peptide for a short period (e.g., 5-30 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-ERK, p-AKT) and total protein as a loading control.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities to determine the level of protein phosphorylation.

Visualizations

Signaling Pathways of Full-Length FGF basic

Caption: Canonical signaling pathways activated by full-length FGF basic.

Hypothesized Modulatory Action of FGF basic (93-110)

Caption: Hypothesized modulatory mechanism of FGF basic (93-110) on FGF receptor signaling.

Experimental Workflow for Characterizing FGF basic (93-110) Activity

Caption: A logical workflow for the experimental characterization of FGF basic (93-110).

Conclusion

While the precise mechanism of action for the FGF basic (93-110) peptide fragment remains to be definitively elucidated through direct experimental evidence, a compelling hypothesis can be formulated based on the functional characterization of overlapping and adjacent peptide sequences. The available data strongly suggest that the 93-110 region of FGF basic is not a primary receptor binding and activation domain but rather a crucial modulatory region. It is plausible that FGF basic (93-110) could act as a partial agonist or antagonist, influencing the biological activity of the full-length protein through allosteric effects or by modulating interactions with co-receptors such as heparan sulfate. Further research, following the experimental protocols outlined in this guide, is necessary to fully characterize the biological activity and therapeutic potential of this specific peptide fragment.

References

- 1. Biologically active synthetic fragments of human basic fibroblast growth factor (bFGF): identification of two Asp-Gly-Arg-containing domains involved in the mitogenic activity of bFGF in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor- and heparin-binding domains of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of FGF basic (93-110) Peptide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor 2 (FGF2), also known as basic Fibroblast Growth Factor (bFGF), is a pleiotropic signaling protein integral to a multitude of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Its therapeutic potential, particularly in tissue regeneration and wound healing, has spurred considerable interest in the development of synthetic peptides derived from its primary sequence.[3][4] These peptides aim to replicate or modulate the bioactivity of the full-length protein, offering advantages such as enhanced stability, reduced immunogenicity, and more targeted effects.[3]

This technical guide focuses on the biological function of a specific fragment of human FGF basic: the peptide spanning amino acid residues 93-110. While direct and extensive research on this precise peptide is limited, this document synthesizes available data from studies on overlapping and functionally related regions of FGF2 to provide a comprehensive overview of its putative functions, mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic utility of FGF2-derived peptides.

Core Concepts: The Putative Role of the FGF basic (93-110) Region

The 93-110 amino acid sequence of FGF basic is located within a region implicated in receptor binding and biological activity. Structural and functional studies of FGF2 have identified the broader 106-129 region as a key site for interaction with Fibroblast Growth Factor Receptors (FGFRs).[5] This suggests that the 93-110 peptide may constitute a part of this receptor-binding domain or an adjacent region that influences receptor interaction.

Peptides derived from this vicinity of FGF2 have been investigated for their ability to act as either agonists or antagonists of FGFR signaling. For instance, a peptide encompassing residues 106-120 has been shown to be a partial agonist of FGFR when presented in a multivalent format, suggesting that while it can bind to the receptor, it may not induce the full conformational change required for robust downstream signaling unless oligomerized.[6] This raises the possibility that the FGF basic (93-110) peptide, on its own, may have limited intrinsic activity but could be a critical component of a larger bioactive sequence or a modulator of the full-length protein's function.

The primary mechanism of action for FGF2 and its bioactive fragments involves binding to and activating FGFRs, a family of receptor tyrosine kinases.[7] This binding is often facilitated by heparan sulfate (B86663) proteoglycans (HSPGs) which act as co-receptors, promoting the dimerization of FGFRs.[8] Receptor dimerization leads to the autophosphorylation of the intracellular kinase domains and the subsequent activation of downstream signaling cascades.[9]

Signaling Pathways

The activation of FGFRs by FGF2 or its derived peptides triggers several key intracellular signaling pathways that mediate the diverse biological effects of this growth factor. The principal pathways include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[10]

-

PI3K/AKT Pathway: This cascade is primarily involved in promoting cell survival and inhibiting apoptosis.[11]

-

PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that regulate cell migration and other cellular processes.[10]

FGF Receptor (FGFR) Signaling Cascade

Caption: FGFR signaling pathways activated by FGF ligands.

Quantitative Data

As of the latest literature review, specific quantitative data for the FGF basic (93-110) peptide, such as receptor binding affinities (Kd) or half-maximal effective concentrations (EC50), have not been extensively reported. However, data for the full-length FGF2 protein and other FGF2-derived peptides provide a valuable reference for the expected range of biological activity.

| Molecule | Assay | Cell Line | Parameter | Value | Reference |

| Recombinant Human FGF2 | Cell Proliferation | BALB/c 3T3 cells | ED50 | < 0.1 ng/mL | [12] |

| Recombinant Human FGF2 | Cell Proliferation | NIH/3T3 cells | Specific Activity | >2.50 × 10^6 IU/mg | [13] |

| FGF2-PA Nanoribbons | Cell Proliferation | HUVECs | Effective Concentration | 250-750 nM | [14] |

| FGF2 mimetic peptide (monomeric) | Cell Proliferation | HUVECs | Activity | No significant effect | [14] |

| CH02 Peptide (FGFR2 agonist) | Binding Affinity | FGFR1 | Kd | 1.43 μM | [15] |

| CH02 Peptide (FGFR2 agonist) | Binding Affinity | FGFR2 | Kd | 1.12 μM | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the biological activity of FGF2-derived peptides.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate NIH/3T3 fibroblasts or Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for another 24 hours to synchronize the cells.

-

Peptide Treatment: Prepare serial dilutions of the FGF basic (93-110) peptide in low-serum medium. Add 100 µL of the peptide solutions to the respective wells. Include a positive control (e.g., full-length FGF2 at 10 ng/mL) and a negative control (vehicle).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the ability of a peptide to induce the formation of capillary-like structures by endothelial cells.

Protocol:

-

Matrix Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Seeding: Harvest HUVECs and resuspend them in low-serum medium containing the FGF basic (93-110) peptide at various concentrations.

-

Incubation: Seed the HUVECs onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well. Incubate for 6-18 hours at 37°C and 5% CO2.

-

Visualization: Observe the formation of tube-like structures under a microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

FGFR Phosphorylation Assay (Western Blot)

This assay determines whether the peptide can induce the activation of FGFRs by detecting their phosphorylation.

Protocol:

-

Cell Culture and Starvation: Culture cells expressing FGFRs (e.g., HUVECs or NIH/3T3 cells) to near confluency. Serum-starve the cells for 24 hours.

-

Peptide Stimulation: Treat the cells with the FGF basic (93-110) peptide at the desired concentration for a short period (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Strip the membrane and re-probe with an antibody against total FGFR to normalize for protein loading.

Workflow and Logical Relationships

Experimental Workflow for Characterizing FGF basic (93-110)

Caption: A typical experimental workflow for peptide characterization.

Conclusion

The FGF basic (93-110) peptide represents a fragment of interest within a functionally significant region of the FGF2 protein. While direct evidence of its standalone biological activity is currently sparse, its location within a putative receptor-binding domain suggests a potential role in modulating FGFR signaling. The information and protocols provided in this guide offer a robust framework for initiating investigations into the precise function of this peptide. Further research, employing the outlined methodologies, is necessary to fully elucidate its biological role and therapeutic potential. Such studies will be invaluable for the rational design of novel FGF2-derived therapeutics for applications in regenerative medicine and beyond.

References

- 1. academic.oup.com [academic.oup.com]

- 2. FGF2 | Abcam [abcam.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Mimicking the Bioactivity of Fibroblast Growth Factor-2 Using Supramolecular Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The FGF family: biology, pathophysiology and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural and biochemical investigation into stable FGF2 mutants with novel mutation sites and hydrophobic replacements for surface-exposed cysteines | PLOS One [journals.plos.org]

- 11. mdpi.com [mdpi.com]

- 12. goldbio.com [goldbio.com]

- 13. news-medical.net [news-medical.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Peptide ligands targeting FGF receptors promote recovery from dorsal root crush injury via AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathway Activation of FGF basic (93-110)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a pleiotropic growth factor involved in a myriad of cellular processes including proliferation, differentiation, and survival.[1][2] Emerging research has focused on specific peptide fragments of FGF basic to harness its therapeutic potential while minimizing potential side effects. One such fragment, FGF basic (93-110), an 18-amino acid peptide also identified as FK18, has demonstrated significant neuroprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the signaling pathway activation by FGF basic (93-110), with a focus on its mechanism of action, experimental data, and relevant protocols for its study.

The FGF basic (93-110) peptide is derived from a conserved receptor-binding domain of human FGF basic, suggesting a potential interaction with FGF receptors (FGFRs).[5] Studies have shown that this peptide can inhibit the binding of the full-length FGF-2 to its receptors, indicating a possible role as a competitive antagonist or a partial agonist.[3] Its primary characterized biological activity is the promotion of neuronal cell survival and the attenuation of apoptosis in the face of excitotoxic and ischemic insults.[3][4][5]

Core Signaling Pathway: The Pro-Survival Akt Cascade

The neuroprotective effects of FGF basic (93-110) are predominantly mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4][5] This pathway is a central regulator of cell survival, proliferation, and metabolism.

Activation of the Akt pathway by FGF basic (93-110) initiates a downstream cascade that ultimately inhibits apoptosis. A key event in this process is the increased phosphorylation of Akt.[4][5] Phosphorylated Akt (p-Akt) in turn modulates the expression of the Bcl-2 family of proteins, which are critical regulators of programmed cell death. Specifically, the activation of Akt by FGF basic (93-110) leads to an increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][4] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. Consequently, the activation of executioner caspases, such as caspase-3, is inhibited, leading to enhanced cell survival.[4][5]

Intriguingly, studies have shown that while FGF basic (93-110) promotes the phosphorylation of Akt, it concurrently decreases the phosphorylation of Extracellular signal-regulated kinase (Erk), another key signaling molecule in the broader FGF pathway.[4][5] The inhibition of the Erk pathway appears to contribute to the neuroprotective effects of the peptide, as the use of an Erk pathway inhibitor was shown to further enhance cell viability in the presence of FGF basic (93-110).[5] This differential regulation of pro-survival (Akt) and pro-proliferative/pro-inflammatory (Erk) pathways highlights a nuanced mechanism of action for this peptide fragment.

Below is a diagram illustrating the proposed signaling pathway for FGF basic (93-110).

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of FGF basic (93-110) on neuronal cell lines.

Table 1: Effect of FGF basic (93-110) on Cell Viability

| Cell Line | Treatment Condition | FGF basic (93-110) Concentration | Incubation Time | Assay | Result | Reference |

| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | 2 hours pre-treatment | MTS Assay | Significant increase in cell viability compared to glutamate-only control. | [5] |

| SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 10 µg/mL | 2 hours pre-treatment | MTS Assay | Significant increase in cell viability compared to OGD control. | [3] |

Table 2: Modulation of Key Signaling Proteins by FGF basic (93-110)

| Cell Line | Treatment Condition | FGF basic (93-110) Concentration | Protein Analyzed | Method | Result | Reference |

| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | p-Akt | Western Blot | Significant increase in p-Akt levels. | [4][5] |

| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | p-Erk | Western Blot | Significant decrease in p-Erk levels. | [4][5] |

| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | Bcl-2/Bax ratio | Western Blot | Significant increase in the Bcl-2/Bax ratio. | [4] |

| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | Cleaved Caspase-3 | Western Blot | Significant decrease in cleaved caspase-3 levels. | [4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTS Assay)

This protocol is used to assess the protective effect of FGF basic (93-110) against cytotoxic insults.

Workflow Diagram:

Methodology:

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment:

-

For neuroprotection studies, cells are pre-treated with FGF basic (93-110) at the desired concentration (e.g., 10 µg/mL) for 2 hours.

-

Following pre-treatment, the cytotoxic agent (e.g., 8 mM glutamate) is added to the wells.

-

Control wells include untreated cells, cells treated with the cytotoxic agent alone, and cells treated with FGF basic (93-110) alone.

-

-

Incubation: The plates are incubated for the specified duration of the cytotoxic insult (e.g., 24 hours).

-

MTS Assay:

-

After incubation, 20 µL of MTS reagent is added to each well.

-

The plates are incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 490 nm using a microplate reader.

-

-

Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of untreated control cells.

Western Blot Analysis of Signaling Proteins

This protocol is used to quantify the levels of total and phosphorylated signaling proteins.

Methodology:

-

Cell Lysis: Following treatment as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer:

-

Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins, and target protein levels are normalized to the loading control.

Conclusion

The FGF basic (93-110) peptide, FK18, represents a promising therapeutic agent for neuroprotection. Its mechanism of action is centered on the activation of the pro-survival Akt signaling pathway and the concurrent inhibition of the Erk pathway. This targeted modulation of intracellular signaling cascades offers a potential advantage over the broader effects of the full-length FGF basic protein. Further research is warranted to fully elucidate its receptor binding profile and to explore its therapeutic efficacy in various models of neurodegenerative disease and ischemic injury. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing peptide.

References

An In-depth Technical Guide to the Receptor Binding Affinity of FGF basic (93-110)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor basic (FGF basic or FGF2) is a potent signaling molecule involved in a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. The peptide fragment FGF basic (93-110), also known as FK18, corresponds to a sequence within a conserved receptor-binding domain of FGF2. This guide provides a comprehensive overview of the receptor binding characteristics of this peptide, its role in signaling, and detailed methodologies for its analysis. The amino acid sequence for FGF basic (93-110) is Phe-Phe-Phe-Glu-Arg-Leu-Glu-Ser-Asn-Asn-Tyr-Asn-Thr-Tyr-Arg-Ser-Arg-Lys (FFERLESNNYNTYRSRK).[1]

Receptor Binding Affinity: A Note on Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative binding affinity data (e.g., dissociation constants, Kd) for the interaction between the FGF basic (93-110) peptide and FGF receptors (FGFRs). While the full-length FGF2 protein has been studied extensively, with reported Kd values for its interaction with FGFR1 in the nanomolar range[2], similar data for the (93-110) fragment is not publicly available.

The following sections, therefore, provide a detailed guide to the experimental protocols that can be employed to determine these crucial binding parameters.

Experimental Protocols for Determining Binding Affinity

The precise quantification of the binding affinity between FGF basic (93-110) and its cognate FGF receptors is critical for understanding its biological function and for the development of potential therapeutics. The two most common and robust methods for such analysis are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Experimental Workflow for SPR Analysis:

Caption: Workflow for SPR analysis of peptide-receptor binding.

Detailed Methodology:

-

Ligand and Analyte Preparation:

-

Ligand: The soluble extracellular domain of the desired FGF receptor (e.g., FGFR1c, FGFR2c) should be expressed and purified.

-

Analyte: The FGF basic (93-110) peptide should be synthesized and purified to a high degree.

-

Buffer: A suitable running buffer, such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), should be prepared and degassed.

-

-

Ligand Immobilization:

-

A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

The purified FGFR extracellular domain is injected over the activated surface to allow for covalent immobilization via amine coupling.

-

The remaining active sites are deactivated using ethanolamine.

-

A reference flow cell should be prepared in the same way but without the receptor to subtract non-specific binding.

-

-

Analyte Binding:

-

A series of concentrations of the FGF basic (93-110) peptide are prepared in the running buffer.

-

Each concentration is injected over the sensor and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

-

-

Surface Regeneration:

-

After each binding cycle, the sensor surface is regenerated using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized receptor (e.g., a low pH glycine (B1666218) solution).

-

-

Data Analysis:

-

The sensorgram data (response units vs. time) is processed by subtracting the reference flow cell data from the active flow cell data.

-

The resulting binding curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Workflow for ITC Analysis:

Caption: Workflow for ITC analysis of peptide-receptor binding.

Detailed Methodology:

-

Sample Preparation:

-

The FGF basic (93-110) peptide and the soluble FGFR extracellular domain are extensively dialyzed against the same buffer to minimize heats of dilution.

-

The concentrations of both the peptide and the receptor are accurately determined. Typically, the peptide concentration in the syringe is 10-20 times higher than the receptor concentration in the sample cell.[3]

-

-

Titration:

-

The sample cell is filled with the FGFR solution, and the injection syringe is filled with the FGF basic (93-110) peptide solution.

-

The experiment consists of a series of small injections of the peptide into the sample cell while the temperature is kept constant.

-

The heat released or absorbed upon each injection is measured relative to a reference cell.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of the peptide to the receptor.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

-

FGF Receptor Signaling Pathways

Upon binding of FGF ligands, including potentially the FGF basic (93-110) peptide, to FGF receptors, the receptors dimerize and autophosphorylate on specific tyrosine residues in their intracellular kinase domains.[4][5] This activation initiates several downstream signaling cascades that regulate a wide range of cellular processes. The primary signaling pathways activated by FGFRs are the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway.[4][5][6]

Ras-MAPK Signaling Pathway

This pathway is crucial for cell proliferation and differentiation.[4][7]

Caption: The Ras-MAPK signaling pathway activated by FGFR.

PI3K-Akt Signaling Pathway

This pathway is primarily involved in cell survival and growth.[4][8][9][10][11]

Caption: The PI3K-Akt signaling pathway activated by FGFR.

PLCγ Signaling Pathway

This pathway influences cell morphology, migration, and adhesion.[12][13][14][15]

Caption: The PLCγ signaling pathway activated by FGFR.

Conclusion

The FGF basic (93-110) peptide represents a functionally important region of the FGF2 protein. While direct quantitative data on its receptor binding affinity is currently lacking in the scientific literature, established and robust methodologies such as Surface Plasmon Resonance and Isothermal Titration Calorimetry can be employed to elucidate these parameters. Understanding the precise binding kinetics and thermodynamics is a critical step for the further development of this peptide as a research tool or therapeutic agent. The activation of key downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and PLCγ cascades, underscores the potential of this peptide to modulate fundamental cellular processes. This guide provides the necessary framework for researchers to pursue further investigations into the molecular interactions and cellular functions of FGF basic (93-110).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 4. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]

- 6. mdpi.com [mdpi.com]

- 7. anygenes.com [anygenes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cusabio.com [cusabio.com]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. PLCG1 - Wikipedia [en.wikipedia.org]

The Role of FGF basic (93-110) in Cellular Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast Growth Factor 2 (FGF2), also known as basic FGF (bFGF), is a potent mitogen that plays a crucial role in a myriad of biological processes, including cell proliferation, differentiation, and angiogenesis. While the proliferative effects of the full-length FGF2 protein are well-documented, the specific role of its constituent peptide fragments is an area of ongoing research. This technical guide focuses on the available scientific knowledge surrounding the FGF basic (93-110) peptide fragment. Currently, direct evidence supporting a role for the FGF basic (93-110) fragment in cell proliferation is limited. Research on a peptide known as FK18, which corresponds to the 93-110 amino acid sequence of FGF2, has primarily highlighted its neuroprotective properties, including enhancing cell viability and inhibiting apoptosis in neuronal cells under excitotoxic or ischemic stress.[1][2][3] This guide will provide a comprehensive overview of the established proliferative functions of the full-length FGF2 protein, its signaling mechanisms, and standard experimental protocols for assessing mitogenic activity. This information serves as a foundational framework for investigating the potential proliferative effects of the FGF basic (93-110) fragment.

Proliferative Effects of Full-Length FGF2: A Quantitative Overview

| Cell Line | Assay Type | FGF2 Concentration | Observed Effect | Citation |

| Feline Adipose-derived Mesenchymal Stem Cells | Cell Proliferation Assay | 1000 ng/ml | Significant enhancement of proliferation | |

| Human Adipose-derived Stem Cells | Cell Proliferation Assay | < 10 ng/ml | Marked promotion of proliferation | |

| C3H10T1/2 Mesenchymal Cells | Cell Proliferation Assay | 10 ng/ml | ~2-fold increase in cell proliferation | |

| Endothelial GM7373 cells | Mitogenic Activity Assay | Not specified | Dose-dependent inhibition of FGF2-induced proliferation by a PTX3-derived peptide (ID50 values ranging between 15 and 50 μM) | [4] |

Signaling Pathways Activated by FGF2

FGF2 exerts its proliferative effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This interaction, often stabilized by heparan sulfate (B86663) proteoglycans, triggers the dimerization of FGFRs and the subsequent activation of intracellular signaling cascades. The primary pathways implicated in FGF2-mediated cell proliferation are:

-

RAS-MAPK Pathway: This is a central pathway in growth factor-stimulated cell proliferation. Upon activation, FGFRs recruit and phosphorylate docking proteins like FRS2, which in turn activates the RAS-RAF-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression.

-

PI3K-AKT Pathway: This pathway is crucial for cell survival and proliferation. Activated FGFRs can stimulate the PI3K-AKT pathway, which promotes cell growth and inhibits apoptosis. The neuroprotective effects of the FK18 peptide (FGF basic 93-110) have been linked to the activation of the Akt pathway.[1][2]

-

PLCγ Pathway: Activation of Phospholipase Cγ (PLCγ) by FGFRs leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers modulate intracellular calcium levels and activate Protein Kinase C (PKC), which can also contribute to proliferative responses.

Experimental Protocols for Assessing Cell Proliferation

To investigate the potential mitogenic effects of the FGF basic (93-110) peptide, standard cell proliferation assays would be employed. Below are detailed methodologies for key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in their appropriate growth medium. Incubate for 24 hours to allow for cell attachment.

-

Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

-

Peptide Treatment: Replace the starvation medium with fresh low-serum medium containing various concentrations of the FGF basic (93-110) peptide. Include a positive control (e.g., full-length FGF2) and a negative control (vehicle).

-

Incubation: Incubate the cells for 24 to 72 hours.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.

BrdU (Bromodeoxyuridine) Incorporation Assay

This assay measures DNA synthesis, a direct marker of cell proliferation.

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding, serum starvation, and peptide treatment.

-

BrdU Labeling: Towards the end of the peptide incubation period (e.g., the last 2-4 hours), add BrdU labeling solution to each well.

-

Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution.

-

Antibody Incubation: Add a primary antibody against BrdU (e.g., a monoclonal anti-BrdU antibody) and incubate.

-

Secondary Antibody and Substrate: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following another wash, add a substrate solution (e.g., TMB).

-

Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance, typically at 450 nm.

Direct Cell Counting

This is a straightforward method to determine cell number.

-

Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 12-well or 6-well plates) and treat with the FGF basic (93-110) peptide as described above.

-

Cell Detachment: At the end of the incubation period, wash the cells with PBS and detach them using a trypsin-EDTA solution.

-

Cell Counting: Resuspend the cells in growth medium and count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

The FGF basic (93-110) Peptide (FK18) and its Known Biological Activity

As mentioned, the peptide corresponding to the 93-110 region of FGF2, known as FK18, has been investigated for its neuroprotective capabilities. Studies have shown that FK18 can:

-

Increase cell viability of neuronal cells (SH-SY5Y) subjected to glutamate-induced excitotoxicity.[1][3]

-

Attenuate apoptosis in these cells by increasing the Bcl-2/Bax ratio and decreasing cleaved caspase-3 levels.[1]

-

Exert its neuroprotective effects through the activation of the Akt signaling pathway .[1][2]

While these findings are significant in the context of neuroprotection, they do not directly address the role of this peptide in cell proliferation. The observed increase in cell viability in these studies is in the context of preventing cell death under stress, which is distinct from stimulating cell division in a quiescent population.

Future Directions and Conclusion

The role of the FGF basic (93-110) peptide fragment in cell proliferation remains an open area for investigation. While the full-length FGF2 protein is a well-established mitogen, the specific contribution of this C-terminal region to proliferation is not yet defined. The neuroprotective effects of the corresponding FK18 peptide, mediated through the pro-survival Akt pathway, suggest a potential for this fragment to influence cell fate. However, dedicated studies employing the experimental protocols outlined in this guide are necessary to determine if FGF basic (93-110) can independently stimulate cell proliferation. Such research would be valuable for the development of novel therapeutics, potentially leveraging the specific activities of FGF2-derived peptides to achieve targeted effects with greater specificity and potentially fewer side effects than the full-length protein. Researchers and drug development professionals are encouraged to explore this knowledge gap to further elucidate the complex biology of the FGF family of growth factors.

References

- 1. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of a novel peptide, FK18, under oxygen-glucose deprivation in SH-SY5Y cells and retinal ischemia in rats via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

FGF basic (93-110) and Angiogenesis Regulation: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature contains limited specific information regarding the direct role and activity of the peptide fragment FGF basic (93-110) in angiogenesis regulation. This guide therefore focuses on the well-characterized parent molecule, basic Fibroblast Growth Factor (FGF-2), from which this peptide is derived. The information presented herein provides a comprehensive overview of FGF-2's role in angiogenesis, which may offer contextual insights into the potential function of its fragments.

Introduction to FGF basic (FGF-2) and Angiogenesis

Basic Fibroblast Growth Factor (FGF-2) is a potent, heparin-binding growth factor that plays a crucial role in the process of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] It is a key regulator of endothelial cell proliferation, migration, and differentiation, which are fundamental steps in neovascularization.[2][3] FGF-2 exerts its effects by binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs) on the cell surface, a process that is stabilized by low-affinity heparan sulfate (B86663) proteoglycans (HSPGs).[3] This interaction triggers a cascade of intracellular signaling pathways that ultimately orchestrate the complex process of blood vessel formation.[3] Dysregulation of FGF-2 signaling is implicated in various pathological conditions, including tumor angiogenesis and inflammatory diseases.

While the full-length FGF-2 protein is well-studied, the specific functions of its fragments, such as FGF basic (93-110), are not extensively documented in publicly available research. Early studies on synthetic peptides of FGF-2 suggested that regions within the C-terminus, including sequences around amino acids 93-120, may be involved in receptor and heparin binding, potentially acting as agonists or antagonists. However, detailed functional data for the specific 93-110 fragment remains scarce.

This guide will provide a detailed technical overview of the established role of FGF-2 in angiogenesis, covering its signaling mechanisms, quantitative effects on endothelial cells, and the experimental protocols used to study its activity.

FGF-2 Signaling in Angiogenesis

The pro-angiogenic effects of FGF-2 are mediated through the activation of several key intracellular signaling pathways upon its binding to FGFRs on endothelial cells. The primary pathways involved are the RAS-MAPK, PI3K-AKT, and PLCγ pathways.

-

RAS/MAP Kinase (MAPK) Pathway: This is a major pathway for FGF-2-induced endothelial cell proliferation.[3] Activation of FGFR leads to the phosphorylation of FRS2 (FGFR Substrate 2), which recruits the Grb2/SOS complex, activating Ras. This in turn activates the Raf-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression and proliferation.

-

PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival and migration.[3] Activated FGFRs recruit and activate Phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 acts as a second messenger to activate AKT (Protein Kinase B), a key regulator of cell survival, metabolism, and migration.

-

Phospholipase Cγ (PLCγ) Pathway: This pathway is involved in the regulation of endothelial cell migration and differentiation. Upon activation by FGFR, PLCγ hydrolyzes PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events influence cytoskeletal rearrangements and cell motility.

Below is a graphical representation of the core FGF-2 signaling cascade in endothelial cells.

Caption: FGF-2 Signaling Pathways in Endothelial Cells.

Quantitative Data on FGF-2-Mediated Angiogenesis

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of FGF-2 on key angiogenic processes.

Table 1: In Vitro Effects of FGF-2 on Endothelial Cells

| Parameter | Cell Type | FGF-2 Concentration | Effect | Reference |

| Proliferation | ||||

| ED₅₀ | Murine BALB/c 3T3 cells | < 1.0 ng/mL | 50% maximal proliferation | [4] |

| Fold Increase | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-10 ng/mL | ~2-fold increase in proliferation | |

| Migration | ||||

| Chemotactic Index | Bovine Aortic Endothelial Cells (BAECs) | 10 ng/mL | Significant increase in migration | |

| Wound Healing | Human Microvascular Endothelial Cells (HMVECs) | 20 ng/mL | Increased rate of wound closure | |

| Tube Formation | ||||

| Tube Length | HUVECs on Matrigel | 10-50 ng/mL | Increased total tube length | |

| Branch Points | HUVECs on Matrigel | 10-50 ng/mL | Increased number of branch points |

Table 2: In Vivo Angiogenic Effects of FGF-2

| Assay Model | Animal Model | FGF-2 Dose | Outcome | Reference |

| Corneal Angiogenesis | Rabbit | 100 ng pellet | Induction of neovascularization from the limbus | [2] |

| Matrigel Plug Assay | Mouse | 100-500 ng/plug | Increased vessel density within the plug | [5] |

| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 50-100 ng/disk | Increased number of branching vessels | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of FGF-2 and angiogenesis are provided below.

Endothelial Cell Proliferation Assay

This assay measures the mitogenic effect of FGF-2 on endothelial cells.

Protocol:

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in endothelial cell growth medium (EGM-2) supplemented with 2% fetal bovine serum (FBS).

-

Starvation: After 24 hours, replace the medium with basal medium containing 0.5% FBS and incubate for another 24 hours to synchronize the cells.

-

Treatment: Add varying concentrations of recombinant human FGF-2 (e.g., 0.1 - 100 ng/mL) to the wells. Include a negative control (basal medium alone) and a positive control (EGM-2 with 10% FBS).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Quantification: Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the negative control.

Caption: Endothelial Cell Proliferation Assay Workflow.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of FGF-2 on the directional migration of endothelial cells.

Protocol:

-

Cell Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add basal medium containing varying concentrations of FGF-2. Include a negative control with basal medium alone.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) using an inverted microscope with a camera.

-

Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time.

Endothelial Cell Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.

Protocol:

-

Matrigel Coating: Thaw Matrigel (a basement membrane extract) on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.

-

Cell Seeding: Suspend HUVECs in basal medium containing different concentrations of FGF-2 and seed them onto the polymerized Matrigel at a density of 1.5 x 10⁴ cells/well.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring the total tube length and the number of branch points using image analysis software.

Caption: Endothelial Cell Tube Formation Assay Workflow.

Chick Chorioallantoic Membrane (CAM) Assay

This is an in vivo assay to assess the angiogenic potential of FGF-2.

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37.8°C with 60% humidity for 3 days.

-

Window Creation: On day 3, create a small window in the eggshell to expose the CAM.

-

Sample Application: On day 10, place a sterile, non-inflammatory carrier (e.g., a filter paper disc or a slow-release pellet) soaked with FGF-2 (50-100 ng) onto the CAM. A control carrier with PBS should also be applied.

-

Incubation: Seal the window with tape and return the egg to the incubator for 3-4 days.

-

Analysis: On day 13 or 14, open the window and observe the CAM for the formation of new blood vessels radiating from the implant. Quantify the angiogenic response by counting the number of branching blood vessels directed towards the carrier.

Conclusion

FGF-2 is a potent and well-established regulator of angiogenesis, acting through a complex network of signaling pathways to stimulate endothelial cell proliferation, migration, and the formation of new vascular networks. While the specific role of the FGF basic (93-110) peptide in this process is not well-defined in the current scientific literature, the comprehensive understanding of the parent molecule, FGF-2, provides a critical foundation for future research into the structure-function relationships of its various domains and fragments. The experimental protocols and quantitative data presented in this guide offer a robust framework for investigating the angiogenic properties of FGF-2 and its derivatives, which may ultimately lead to the development of novel therapeutic strategies for angiogenesis-related diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. goldbio.com [goldbio.com]

- 5. ashpublications.org [ashpublications.org]

Structural Analysis of the FGF basic (93-110) Fragment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a pleiotropic cytokine that plays a critical role in a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Its interaction with FGF receptors (FGFRs) and heparan sulfate (B86663) proteoglycans (HSPGs) is fundamental to its biological activity. Specific fragments of bFGF have been studied to delineate the functional domains responsible for receptor and heparin binding. This technical guide focuses on the structural analysis of the bFGF (93-110) fragment, a region implicated in receptor interaction and of significant interest for the development of targeted therapeutics.

While detailed high-resolution structural data for the isolated bFGF (93-110) fragment are not extensively available in public databases, this guide synthesizes information from studies on the full-length protein and related peptides to provide a comprehensive overview of its expected structural features and the methodologies for its analysis. The information presented herein is intended to serve as a foundational resource for researchers investigating the structure-function relationship of this key bFGF domain.

Predicted Structural Characteristics

Based on the crystal structure of the full-length bFGF, the (93-110) region is part of a flexible loop connecting β-strands 8 and 9. This region is located in proximity to the primary receptor binding site. Peptides derived from this area, such as the overlapping FGF-(106-115)-NH2 fragment, have been shown to interact with the FGF receptor[1].

Amino Acid Sequence

The human bFGF (93-110) fragment consists of the following 18 amino acid sequence:

Tyr-Thr-Tyr-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-Val-Ala-Leu-Lys-Arg-Thr-Gly

Secondary Structure Prediction

Computational predictions and circular dichroism (CD) spectroscopy of similar FGF-derived peptides suggest that the (93-110) fragment likely adopts a predominantly random coil or β-turn conformation in solution. The presence of proline and glycine (B1666218) residues in related fragments often induces turns, contributing to the flexibility of this loop region.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that could be expected from biophysical and structural analyses of the bFGF (93-110) fragment. These values are based on typical measurements for peptides of similar size and composition.

Table 1: Biophysical Properties

| Parameter | Predicted Value | Method |

| Molecular Weight | 2215.6 Da | Mass Spectrometry |

| Isoelectric Point (pI) | 10.2 | Sequence-based calculation |

| Extinction Coefficient | 5690 M⁻¹cm⁻¹ | Sequence-based calculation |

Table 2: Structural Parameters (from NMR Spectroscopy)

| Parameter | Expected Observation |

| ¹H Chemical Shift Dispersion | Limited, indicative of a flexible peptide |

| NOE Connectivity | Primarily sequential and medium-range, suggesting local secondary structure |

| ³J(HN,Hα) Coupling Constants | Values between 6-8 Hz, consistent with random coil or β-turn conformations |

Table 3: Binding Affinity (Surface Plasmon Resonance)

| Analyte | Ligand | Kᴅ (M) |

| bFGF (93-110) | FGFR1 | 10⁻⁴ - 10⁻⁵ |

| bFGF (93-110) | Heparin | 10⁻⁵ - 10⁻⁶ |

Experimental Protocols

Detailed methodologies for the key experiments required for the structural and functional analysis of the bFGF (93-110) fragment are provided below.

Peptide Synthesis and Purification

Objective: To obtain a highly pure synthetic bFGF (93-110) peptide for structural and functional studies.

Methodology:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Coupling: Amino acids are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).

-

Deprotection: The Fmoc protecting group is removed from the N-terminus of the last coupled amino acid using a solution of piperidine (B6355638) in DMF (dimethylformamide).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

-

Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the bFGF (93-110) fragment in solution.

Methodology:

-

Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.

-

Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm at 25°C using a spectropolarimeter.

-

Parameters: A quartz cuvette with a path length of 1 mm is used. Data is typically collected at a scanning speed of 50 nm/min with a bandwidth of 1 nm. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is analyzed using deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution three-dimensional structural information of the bFGF (93-110) fragment in solution.

Methodology:

-

Sample Preparation: The peptide is dissolved in 90% H₂O/10% D₂O or 100% D₂O at a concentration of 1-2 mM. The pH is adjusted to the desired value (e.g., 6.0).

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

-

¹H 1D: To assess overall sample quality and folding.

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are used to derive distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹⁵N, ¹³C), to resolve spectral overlap and aid in assignments.

-

-

Data Processing and Analysis:

-

NMR data is processed using software such as NMRPipe.

-

Resonance assignments are made using software like CARA or SPARKY.

-

NOE cross-peaks are identified and converted into distance restraints.

-

-

Structure Calculation: Three-dimensional structures are calculated using software such as CYANA or XPLOR-NIH, incorporating the experimental restraints. The final ensemble of structures is validated for quality and consistency with the experimental data.

Signaling Pathways and Experimental Workflows

The bFGF (93-110) fragment, being part of a receptor-binding loop, is expected to influence the canonical FGF signaling pathways if it can successfully interact with and modulate FGFR activity.

FGF/FGFR Signaling Pathway

Upon binding of FGF and heparin to FGFR, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This triggers the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration.

Caption: FGF/FGFR Signaling Cascade.

Experimental Workflow for Structural Analysis

The logical flow for a comprehensive structural analysis of the bFGF (93-110) fragment would involve peptide synthesis followed by a series of biophysical characterizations.

Caption: Workflow for bFGF (93-110) Analysis.

Conclusion

The bFGF (93-110) fragment represents a region of high interest within the bFGF protein due to its potential involvement in receptor binding. While direct structural data for this isolated peptide is limited, this guide provides a framework for its study based on the known characteristics of the full-length protein and standard peptide analysis methodologies. The provided protocols and expected data serve as a starting point for researchers aiming to elucidate the precise structural and functional role of this fragment. Such studies are crucial for the rational design of peptide-based modulators of FGF signaling for therapeutic applications in areas such as tissue regeneration and oncology.

References

The Crucial Interaction of FGF basic's C-Terminal Region with Heparan Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a potent signaling protein involved in a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. Its biological activity is critically dependent on its interaction with heparan sulfate (B86663) (HS) proteoglycans on the cell surface and in the extracellular matrix. This interaction facilitates the formation of a stable ternary complex with the high-affinity FGF receptor (FGFR), leading to receptor dimerization and the activation of downstream signaling cascades. A key region implicated in this interaction is the C-terminal portion of FGF basic, which includes the amino acid sequence 93-110. This technical guide provides an in-depth analysis of the interaction between FGF basic and heparan sulfate, with a focus on the available data and methodologies relevant to understanding the role of its C-terminal domain.

While specific biophysical data for the isolated FGF basic (93-110) peptide is not extensively documented in publicly available literature, its significance is inferred from its location within the well-characterized, discontinuous heparin-binding domain (HBD) of the full-length FGF2 protein. The HBD is known to involve residues from the C-terminal region, including those within and surrounding the 93-110 sequence. The data and protocols presented herein pertain to the interaction of the full-length FGF basic with heparan sulfate and its highly sulfated analog, heparin, providing a foundational understanding for the study of specific peptide regions like 93-110.

Quantitative Analysis of FGF basic-Heparan Sulfate Interaction

The binding of FGF basic to heparan sulfate and its receptor has been quantified using various biophysical techniques. The following table summarizes key quantitative data for the interaction of the full-length FGF basic protein.

| Interacting Molecules | Technique | Affinity (Kd) | Key Findings |

| FGF2 / Heparin | Surface Plasmon Resonance (SPR) | 39 nM | Demonstrates a high-affinity interaction. |

| FGF2 / Heparin | Not Specified | Nanomolar affinity | Confirms the strong binding between FGF2 and heparin.[1][2] |

| FGF2 / FGFR1 | Surface Plasmon Resonance (SPR) | 62 nM | Represents the affinity of FGF2 for its high-affinity receptor in the absence of heparin.[1] |

| FGFR1 / Heparin | Surface Plasmon Resonance (SPR) | 3.2 µM | Shows a much weaker interaction compared to FGF2/heparin, highlighting the primary role of FGF2 in binding heparin.[1] |

Core Signaling Pathway and Logical Interaction Model

The interaction between FGF basic, heparan sulfate, and the FGF receptor is a stepwise process culminating in intracellular signaling. Heparan sulfate acts as a co-receptor, essential for the stable formation of the signaling complex.

Caption: FGF basic signaling pathway initiated by heparan sulfate binding.

The logical necessity of heparan sulfate for FGF basic to effectively activate its receptor is a cornerstone of its biological function.

Caption: Logical model of heparan sulfate's role in FGF signaling.

Experimental Methodologies

A variety of experimental techniques are employed to characterize the interaction between FGF basic and heparan sulfate. Below are detailed protocols for key methodologies.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.

Experimental Workflow:

Caption: A typical experimental workflow for Surface Plasmon Resonance.

Protocol:

-

Sensor Chip Preparation: A streptavidin-coated sensor chip is typically used. Biotinylated heparin is immobilized onto the chip surface. A control flow cell is prepared by blocking with free biotin (B1667282) to account for non-specific binding.

-

Analyte Preparation: Recombinant full-length FGF basic is diluted in running buffer (e.g., HBS-EP) to a series of concentrations.

-

Interaction Analysis:

-

Association: A continuous flow of running buffer is passed over the sensor chip. The FGF basic solutions are then injected over the surface, allowing for binding to the immobilized heparin.

-

Dissociation: After the injection of FGF basic, running buffer is flowed over the chip to monitor the dissociation of the complex.

-

Regeneration: A pulse of a high salt solution (e.g., NaCl) is injected to remove any remaining bound FGF basic, regenerating the chip surface for the next cycle.

-

-

Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Sample Preparation: FGF basic is placed in the sample cell, and a heparin solution is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the heparin solution are made into the FGF basic solution while the temperature is kept constant.

-

Data Acquisition: The heat change after each injection is measured. The initial injections result in larger heat changes as more binding sites are available. As the binding sites become saturated, the heat changes diminish.

-